6-(7-phenyl-1,4-thiazepane-4-carbonyl)quinoxaline
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Overview
Description
6-(7-phenyl-1,4-thiazepane-4-carbonyl)quinoxaline is a complex organic compound that belongs to the class of quinoxalines. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a quinoxaline ring fused with a thiazepane ring, which is further substituted with a phenyl group and a carbonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(7-phenyl-1,4-thiazepane-4-carbonyl)quinoxaline typically involves multi-step organic reactions. One common method includes the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound to form the quinoxaline core. This is followed by the introduction of the thiazepane ring through a cyclization reaction involving a suitable thioamide and an appropriate electrophile. The phenyl group is introduced via a substitution reaction, and the carbonyl group is added through an acylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(7-phenyl-1,4-thiazepane-4-carbonyl)quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The phenyl and carbonyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing groups, while reduction may produce simpler quinoxaline compounds.
Scientific Research Applications
6-(7-phenyl-1,4-thiazepane-4-carbonyl)quinoxaline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(7-phenyl-1,4-thiazepane-4-carbonyl)quinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or DNA, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound with a simpler structure.
Quinazoline: Another nitrogen-containing heterocyclic compound with similar biological activities.
Thiazepane: The core structure of the thiazepane ring in the compound.
Uniqueness
6-(7-phenyl-1,4-thiazepane-4-carbonyl)quinoxaline is unique due to its combination of the quinoxaline and thiazepane rings, along with the phenyl and carbonyl substituents
Properties
IUPAC Name |
(7-phenyl-1,4-thiazepan-4-yl)-quinoxalin-6-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3OS/c24-20(16-6-7-17-18(14-16)22-10-9-21-17)23-11-8-19(25-13-12-23)15-4-2-1-3-5-15/h1-7,9-10,14,19H,8,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJDKXLYNSCYIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2)C(=O)C3=CC4=NC=CN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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